Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane
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Overview
Description
Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane is a cyclopropane derivative characterized by the presence of a chloromethyl group and a methyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of alkenes with diazomethane in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Amines, thiols, and other substituted derivatives.
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Hydrocarbons and reduced derivatives.
Scientific Research Applications
Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane can be compared with other cyclopropane derivatives, such as:
Rel-(1S,2R)-2-(methoxymethyl)cyclopropane: Similar in structure but with a methoxymethyl group instead of a chloromethyl group.
Rel-(1S,2R)-1-(bromomethyl)-2-methylcyclopropane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
Rel-(1S,2R)-1-(hydroxymethyl)-2-methylcyclopropane: Similar in structure but with a hydroxymethyl group instead of a chloromethyl group.
These compounds share structural similarities but differ in their reactivity and applications due to the nature of the substituent groups.
Properties
Molecular Formula |
C5H9Cl |
---|---|
Molecular Weight |
104.58 g/mol |
IUPAC Name |
(1S,2R)-1-(chloromethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
QSOLBSRMEMQEGA-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CCl |
Canonical SMILES |
CC1CC1CCl |
Origin of Product |
United States |
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